2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety, a thiazole ring, and a fluorophenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with α-haloketones under basic conditions.
Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using a carbamoylation reaction, typically involving a carbamoyl chloride and a base such as triethylamine.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anticancer agent, given its structural similarity to known bioactive molecules.
Biological Studies: It can be used in studies to understand the interaction of complex organic molecules with biological targets, such as enzymes and receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the thiazole ring can form hydrogen bonds with amino acid residues. The fluorophenyl group can enhance binding affinity through π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can enhance its binding affinity and specificity towards certain biological targets, making it potentially more effective in its applications compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S2/c21-12-1-3-13(4-2-12)22-19(26)10-30-20-24-15(9-29-20)8-18(25)23-14-5-6-16-17(7-14)28-11-27-16/h1-7,9H,8,10-11H2,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUZBLCDHRFYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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